molecular formula C18H14ClN5O2S B6481142 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-sulfonamide CAS No. 897623-82-4

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-sulfonamide

Cat. No.: B6481142
CAS No.: 897623-82-4
M. Wt: 399.9 g/mol
InChI Key: CXUUOUJHTLUITP-UHFFFAOYSA-N
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Description

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-sulfonamide is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a naphthalene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-sulfonamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 4-chlorophenyl azide can react with a suitable nitrile under acidic conditions to form the tetrazole ring.

    Sulfonamide Formation: The naphthalene-2-sulfonyl chloride can be reacted with the tetrazole derivative in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Final Coupling: The final step involves coupling the tetrazole derivative with the naphthalene-2-sulfonamide under appropriate conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) under basic conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives of the tetrazole ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has potential applications as a pharmacophore in drug design. The tetrazole ring is known for its bioisosteric properties, often used to replace carboxylic acids in drug molecules to improve metabolic stability and bioavailability.

Medicine

In medicine, derivatives of this compound may exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The naphthalene sulfonamide moiety may also contribute to the compound’s overall activity by interacting with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonamide: Lacks the tetrazole and chlorophenyl groups, making it less versatile in terms of chemical reactivity and biological activity.

    4-Chlorophenyl tetrazole:

    Tetrazole derivatives: Various tetrazole derivatives exist, but the presence of the naphthalene sulfonamide group in this compound provides unique properties that are not found in simpler tetrazole compounds.

Uniqueness

The uniqueness of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-sulfonamide lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Biological Activity

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-sulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and mechanisms of action based on recent studies.

Synthesis

The compound was synthesized through a series of chemical reactions involving the naphthalene sulfonamide framework and the incorporation of a tetrazole moiety. The synthetic route typically involves:

  • Formation of the Tetrazole Ring : Reacting 4-chlorobenzyl halides with hydrazine derivatives.
  • Coupling with Naphthalene Sulfonamide : The tetrazole derivative is then coupled with naphthalene sulfonamide under acidic or basic conditions to yield the final product.

Antiproliferative Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 0.51 µM.
  • A549 (Lung Cancer) : An even lower IC50 value of 0.33 µM was recorded for this cell line.

These results indicate a potent inhibitory effect on cancer cell proliferation, potentially through mechanisms involving cell cycle arrest and apoptosis induction .

The mechanism of action appears to involve inhibition of tubulin polymerization. Molecular docking studies suggest that the compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for mitosis. This interaction leads to:

  • G2/M Phase Arrest : Cells treated with the compound were observed to accumulate in the G2/M phase of the cell cycle.
  • Induction of Apoptosis : Flow cytometry analysis confirmed increased apoptosis in treated cells.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains with results indicating moderate to significant antibacterial effects:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli10 µg/mL
Salmonella typhimurium10 µg/mL

The presence of electron-withdrawing groups on the phenyl ring enhances antibacterial activity by increasing lipophilicity and facilitating better membrane penetration .

Case Studies

Several case studies have highlighted the efficacy of sulfonamide derivatives in clinical settings:

  • Cytotoxicity in Astrocytoma : A related compound demonstrated an IC50 value of 8.22 µM against human astrocytoma cell lines, indicating potential applications in neuro-oncology .
  • Neuroinflammation Models : Compounds similar to this compound have been evaluated in models of neuroinflammation, showing protective effects against LPS-induced microglial activation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the naphthalene and sulfonamide moieties significantly influence biological activity:

  • Substituent Effects : Electron-donating groups enhance antiproliferative activity while electron-withdrawing groups improve antimicrobial efficacy.
  • Positioning : The positioning of substituents on the aromatic rings is crucial; ortho and meta substitutions generally reduce activity compared to para substitutions.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O2S/c19-15-6-8-16(9-7-15)24-18(21-22-23-24)12-20-27(25,26)17-10-5-13-3-1-2-4-14(13)11-17/h1-11,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUUOUJHTLUITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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